
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of phenylpiperazine, which is a class of compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
While specific synthesis information for this compound is not available, related compounds such as methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)acetate hydrobromide and (2-chloro-4-fluorophenyl)-(4-phenylpiperazin-1-yl)methanone are mentioned in the literature. The synthesis of these compounds could potentially provide insights into the synthesis of the compound .Scientific Research Applications
Acrylamide Applications in Scientific Research
Toxicity and Protective Agents : Acrylamide is recognized for its neurotoxicity and presence in various environments, including industrial settings and daily foods. Research emphasizes the importance of protective agents against acrylamide toxicity, highlighting in vitro studies that explore various agents and their efficacy in providing protection against this compound's toxic spectrum. The studies focus on pathways like MAPK and NRF2 and commonly utilize PC12 cells to understand the protective mechanisms against acrylamide toxicity (Kaçar & Sahinturk, 2021).
Dietary Risks and Exposure : Acrylamide's presence in high-temperature cooked foods has led to concerns about dietary exposure and associated health risks, such as its potential carcinogenic effects. Systematic reviews have been conducted to assess these risks and the consistency of methodologies in evaluating dietary exposure to acrylamide. These studies are crucial for establishing reliable outcomes related to human health and forming guidelines for future research (Riboldi et al., 2014; Khezerolou et al., 2018).
Cyanoacrylate Applications in Scientific Research
Tissue Adhesives in Dermatology : Cyanoacrylates are known as tissue adhesives or skin glues and have been used for sealing lacerations, incisions, and in various surgical and dermatological procedures. They offer advantages such as water resistance, antibacterial properties, and compatibility with skin closures. However, they also have limitations, especially in wounds under higher tension or in the presence of moisture, underscoring the need for further research to optimize their application (Jenkins & Davis, 2018).
properties
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c21-17-6-8-18(9-7-17)23-20(26)16(14-22)15-24-10-12-25(13-11-24)19-4-2-1-3-5-19/h1-9,15H,10-13H2,(H,23,26)/b16-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYKLIZFNZOZQF-FOCLMDBBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

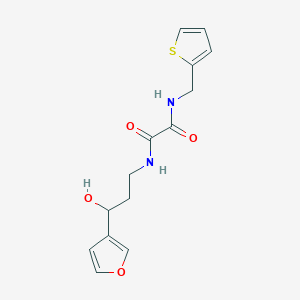
![Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2405371.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2405373.png)
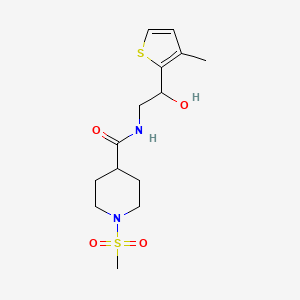
![3-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2405376.png)
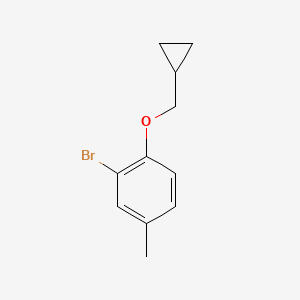
![1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(1-methylindazol-5-yl)ethanone;hydrochloride](/img/structure/B2405381.png)


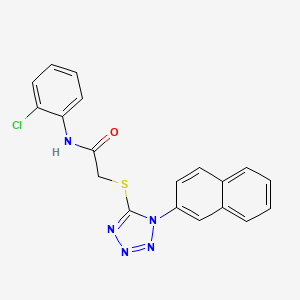
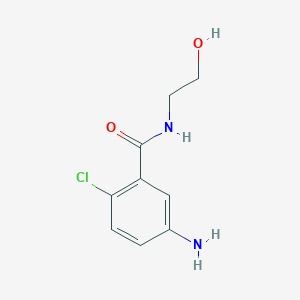
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2405388.png)
